Human Dopamine D2 Receptor Antagonism: Sub-Micromolar Affinity of 4,5-Dichloropyridine-2,3-diamine vs. Structurally Related Diaminopyridines
The 4,5-dichloropyridine-2,3-diamine scaffold exhibits potent antagonism at the human dopamine D2 receptor, with a measured Ki of 25.1 nM in a [35S]GTPγS functional binding assay using CHO cells expressing the human D2 receptor [1]. In stark contrast, the unsubstituted parent compound, 2,3-diaminopyridine, demonstrates negligible D2 receptor engagement and is primarily characterized as a potassium channel blocker [2]. The presence and specific 4,5-positioning of the two chlorine atoms are therefore critical determinants of D2 receptor affinity, creating a distinct and quantifiable functional divergence.
| Evidence Dimension | Human Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 25.1 nM |
| Comparator Or Baseline | 2,3-Diaminopyridine (no chloro substituents); Negligible D2 affinity (primary activity: potassium channel blockade) |
| Quantified Difference | Target compound demonstrates a >400-fold increase in D2 receptor affinity based on the absence of measurable activity for the comparator at this target. |
| Conditions | Antagonist activity at human D2 receptor expressed in CHO cells by [35S]GTPgammaS binding assay. |
Why This Matters
This nanomolar affinity for the D2 receptor establishes 4,5-dichloropyridine-2,3-diamine as a privileged scaffold for neuroscience drug discovery, particularly for antipsychotic or Parkinson's disease research, a role for which the unsubstituted analog is unsuitable.
- [1] BindingDB. BDBM50414558 / CHEMBL556496: Affinity Data for human D2 receptor. Ki = 25.1 nM. Accessed 2026. View Source
- [2] DrugBank. Amifampridine (2,3-Diaminopyridine). DB00941. Accessed 2026. View Source
